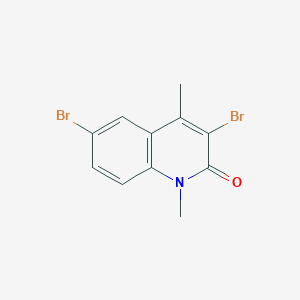

3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one is a quinoline derivative characterized by the presence of two bromine atoms at the 3rd and 6th positions, and two methyl groups at the 1st and 4th positions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one typically involves the bromination of 1,4-dimethylquinolin-2(1H)-one. The reaction can be carried out using bromine or other brominating agents such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl or polyaryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds possess significant antimicrobial properties. 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one has been evaluated for its efficacy against various bacterial strains. A study demonstrated that modifications of the quinoline structure can enhance antibacterial activity, suggesting that this compound could serve as a lead structure for the development of new antimicrobial agents .

Anticancer Properties

Another promising application is in cancer therapy. Quinoline derivatives have shown potential as anticancer agents by targeting specific pathways involved in tumor growth. The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species and mitochondrial dysfunction .

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on various enzymes. For instance, it has been identified as a potential inhibitor of nicotinamide adenine dinucleotide phosphate oxidase isoform 2 (NADPH oxidase), which plays a crucial role in oxidative stress and inflammation-related diseases . Targeting such enzymes could lead to therapeutic strategies for conditions like cardiovascular diseases.

Synthetic Applications

Building Block for Chemical Synthesis

this compound serves as a versatile building block in organic synthesis. Its bromine substituents allow for various cross-coupling reactions, facilitating the formation of more complex structures. Studies have reported successful applications in Suzuki-Miyaura coupling reactions to generate diverse quinoline derivatives with enhanced biological activities .

Fluorogenic Probes Development

The compound's structure can be modified to create fluorogenic probes used in biological imaging. By incorporating fluorescent moieties into the quinoline framework, researchers can track cellular processes and visualize biochemical interactions in real-time .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated that modifications to the quinoline scaffold enhance apoptotic effects on cancer cell lines. |

| Study 2 | Enzyme Inhibition | Identified as a potent inhibitor of NADPH oxidase; potential therapeutic implications for oxidative stress-related diseases. |

| Study 3 | Synthesis Methodology | Showed efficient synthesis routes for producing modified quinoline derivatives with improved yields and purities. |

Mécanisme D'action

The mechanism of action of 3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and quinoline core play crucial roles in its binding affinity and specificity.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,6-Dichloro-1,4-dimethylquinolin-2(1H)-one: Similar structure but with chlorine atoms instead of bromine.

3,6-Difluoro-1,4-dimethylquinolin-2(1H)-one: Similar structure but with fluorine atoms instead of bromine.

1,4-Dimethylquinolin-2(1H)-one: Lacks the bromine atoms, serving as a precursor in the synthesis of the dibromo derivative.

Uniqueness

3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one is unique due to the presence of bromine atoms, which can significantly influence its reactivity and interactions. The bromine atoms can participate in various chemical reactions, making this compound versatile for different applications.

Activité Biologique

3,6-Dibromo-1,4-dimethylquinolin-2(1H)-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on various research findings.

Synthesis

The synthesis of this compound typically involves bromination and methylation steps applied to quinoline derivatives. The compound can be synthesized through a multi-step process that includes the formation of the quinoline core followed by the introduction of bromine and methyl groups at specific positions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays have demonstrated its effectiveness against various cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values for this compound were found to be significantly lower than those of standard chemotherapeutic agents, indicating potent antiproliferative effects.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Studies indicate that the compound triggers apoptotic pathways in cancer cells, leading to increased rates of cell death.

- Inhibition of Cell Proliferation : The compound inhibits key signaling pathways involved in cell cycle progression and proliferation.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens:

- Bacterial Strains : The compound was tested against Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : Results indicated that it possesses significant antibacterial properties with MIC values comparable to established antibiotics.

Case Studies

Several case studies have explored the biological activity of this compound:

- Study on Anticancer Effects : A study involving human leukemia cell lines demonstrated that treatment with this compound resulted in significant apoptosis induction and cell cycle arrest at G2/M phase.

- Antimicrobial Efficacy : Another investigation focused on its antibacterial properties revealed that it effectively inhibited the growth of multidrug-resistant bacterial strains.

Propriétés

IUPAC Name |

3,6-dibromo-1,4-dimethylquinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Br2NO/c1-6-8-5-7(12)3-4-9(8)14(2)11(15)10(6)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SROMAQGZWDIBLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C2=C1C=C(C=C2)Br)C)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Br2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.